4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate
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Overview
Description
4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate: is a complex organic compound that features a unique structure combining indeno-benzothiazepine and phenothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indeno-benzothiazepine core, followed by the introduction of the phenothiazine moiety. Key steps include:
Formation of the Indeno-Benzothiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 7th position using reagents like hydrogen peroxide or other oxidizing agents.
Coupling with Phenothiazine: The phenothiazine moiety is introduced through a coupling reaction, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to alter the oxidation state of various functional groups.
Substitution: Various substituents can be introduced or replaced on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its structure suggests potential activity against various targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indeno-Benzothiazepines: Compounds with similar core structures but different substituents.
Phenothiazines: Compounds with the phenothiazine moiety but different functional groups.
Uniqueness
The uniqueness of 4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 10H-phenothiazine-10-carboxylate lies in its combined structure, which may confer unique properties not found in its individual components. This combination could result in novel biological activities or material properties.
Properties
Molecular Formula |
C35H22N2O3S2 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] phenothiazine-10-carboxylate |
InChI |
InChI=1S/C35H22N2O3S2/c38-33-24-10-2-1-9-23(24)32-31(33)34(42-28-14-6-3-11-25(28)36-32)21-17-19-22(20-18-21)40-35(39)37-26-12-4-7-15-29(26)41-30-16-8-5-13-27(30)37/h1-20,34,36H |
InChI Key |
WEKDROLAKSNWQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=C(C=C5)OC(=O)N6C7=CC=CC=C7SC8=CC=CC=C86 |
Origin of Product |
United States |
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